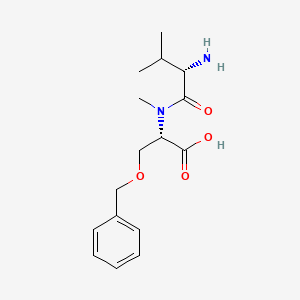![molecular formula C11H14ClNO4S B15172851 Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate CAS No. 918330-63-9](/img/structure/B15172851.png)
Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a chlorobenzene ring, which is further connected to an amino group and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate typically involves the reaction of (2S)-2-aminobutanoic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed
Substitution: Formation of sulfonamide derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of sulfonic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or anti-inflammatory properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition and protein interactions due to its sulfonamide moiety.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can lead to various biological effects, including antimicrobial activity or modulation of metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S)-2-[(4-methylbenzenesulfonyl)amino]butanoate
- Methyl (2S)-2-[(4-nitrobenzenesulfonyl)amino]butanoate
- Methyl (2S)-2-[(4-fluorobenzenesulfonyl)amino]butanoate
Uniqueness
Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate is unique due to the presence of the chlorobenzene moiety, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.
Propiedades
Número CAS |
918330-63-9 |
|---|---|
Fórmula molecular |
C11H14ClNO4S |
Peso molecular |
291.75 g/mol |
Nombre IUPAC |
methyl (2S)-2-[(4-chlorophenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C11H14ClNO4S/c1-3-10(11(14)17-2)13-18(15,16)9-6-4-8(12)5-7-9/h4-7,10,13H,3H2,1-2H3/t10-/m0/s1 |
Clave InChI |
UTVMMYAYJZXJFO-JTQLQIEISA-N |
SMILES isomérico |
CC[C@@H](C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Cl |
SMILES canónico |
CCC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


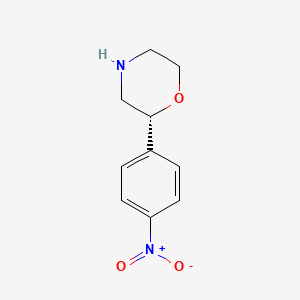
![1,7-Diazaspiro[4.4]nonan-6-one, 7-[(1R)-1-phenylethyl]-1-(phenylmethyl)-](/img/structure/B15172782.png)
![(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-4-(2-methyl-5-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15172786.png)

![4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15172802.png)
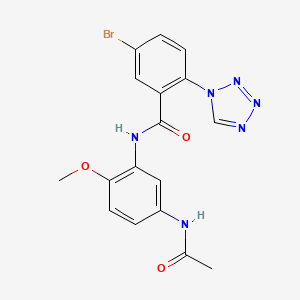

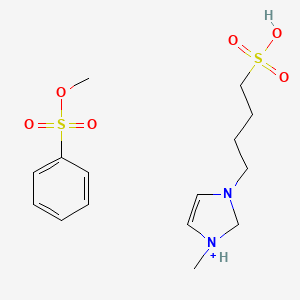
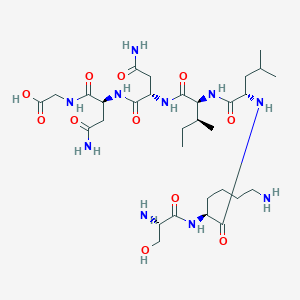
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B15172845.png)
![N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B15172856.png)
![N-(3-chloro-4-fluorophenyl)-3-[(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl]propanamide](/img/structure/B15172859.png)

